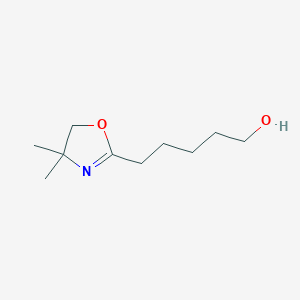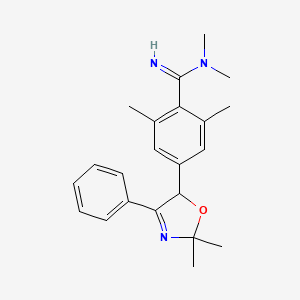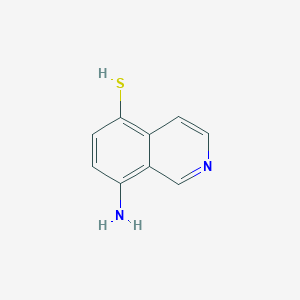![molecular formula C18H14O5 B12876500 (Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol](/img/structure/B12876500.png)
(Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol is a complex organic compound characterized by its unique structure, which includes a benzofuran core and a methoxybenzo[d][1,3]dioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium acetate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzo[d][1,3]dioxole moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound has shown promise in preliminary studies as an anticancer agent. Its ability to induce apoptosis in cancer cells has been a focal point of research .
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol involves its interaction with specific molecular targets. In anticancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways . The exact molecular targets and pathways are still under investigation, but early studies suggest involvement of the p53 and caspase pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-2-Methoxy-5-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)aniline
- (Z)-2-Ethoxy-5-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)aniline
Uniqueness
What sets (Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol apart from similar compounds is its benzofuran core, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with biological targets and offers different reactivity in chemical synthesis.
Propiedades
Fórmula molecular |
C18H14O5 |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
6-[(Z)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-1-benzofuran-4-ol |
InChI |
InChI=1S/C18H14O5/c1-20-16-8-12(9-17-18(16)23-10-22-17)3-2-11-6-14(19)13-4-5-21-15(13)7-11/h2-9,19H,10H2,1H3/b3-2- |
Clave InChI |
CMSXMODBOIWVBO-IHWYPQMZSA-N |
SMILES isomérico |
COC1=CC(=CC2=C1OCO2)/C=C\C3=CC(=C4C=COC4=C3)O |
SMILES canónico |
COC1=CC(=CC2=C1OCO2)C=CC3=CC(=C4C=COC4=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




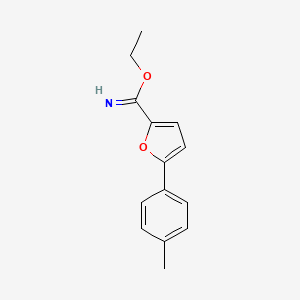

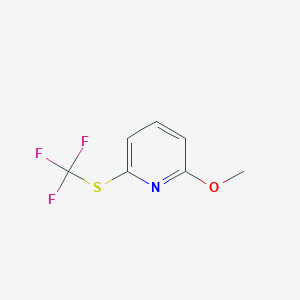
![6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12876433.png)


![5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide](/img/structure/B12876446.png)

![2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12876453.png)
